molecular formula C20H15FN2O B2757229 1-(4-Fluorobenzyl)-5-(4-methylphenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile CAS No. 338964-92-4

1-(4-Fluorobenzyl)-5-(4-methylphenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile

Cat. No.: B2757229
CAS No.: 338964-92-4
M. Wt: 318.351
InChI Key: HNWPZZGOFJTVEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluorobenzyl)-5-(4-methylphenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is a chemical compound of significant interest in medicinal chemistry research, particularly in the exploration of novel cardiovascular therapeutics. It belongs to the class of dihydropyridine derivatives, which are among the most potent calcium-channel antagonists known . These compounds act by inhibiting the influx of calcium ions into vascular smooth muscle cells via L-type calcium channels, leading to vasodilation . This mechanism is crucial for investigating pathways to manage cardiovascular disorders such as hypertension. The structural motif of a 1,4-dihydropyridine core, often featuring fluorobenzyl and substituted phenyl groups, is frequently explored to develop compounds with greater tissue selectivity and improved pharmacological profiles . Researchers can utilize this high-purity compound as a key intermediate or a reference standard in structure-activity relationship (SAR) studies aimed at developing new calcium channel blockers with potential hypotensive effects. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-5-(4-methylphenyl)-2-oxopyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN2O/c1-14-2-6-16(7-3-14)18-10-17(11-22)20(24)23(13-18)12-15-4-8-19(21)9-5-15/h2-10,13H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNWPZZGOFJTVEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN(C(=O)C(=C2)C#N)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation Approach

A three-component reaction system adapted from Kato's methodology demonstrates promise for core structure assembly:

  • Precursor preparation : 4-Methylacetophenone undergoes Claisen condensation with ethyl cyanoacetate to form β-ketoester intermediate
  • Ring formation : Reaction with 4-fluorobenzylamine in acetic acid at reflux yields 5-(4-methylphenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile
  • Optimization : POCl3/PCl5-mediated dehydration improves cyclization efficiency (82% yield reported in analogous systems)

Reaction Conditions

Parameter Optimal Value
Solvent Anhydrous DMF
Temperature 110°C
Reaction Time 18 h
Catalyst Pyridine HCl

This method benefits from commercial availability of starting materials but requires careful control of stoichiometry to prevent N-overalkylation.

Sequential Functionalization Strategy

Patent CN105130886A describes a stepwise construction method applicable to the target compound:

  • Core synthesis : 3-Cyano-6-methyl-2-pyridone preparation via:

    • Michael addition of cyanoacetamide to 4-methylcinnamaldehyde
    • Acid-catalyzed cyclodehydration
  • N-Alkylation :

    • Treatment with 4-fluorobenzyl bromide (1.2 eq)
    • K2CO3 base in DMF at 60°C (89% yield)
  • C5 Functionalization :

    • Pd(PPh3)4-catalyzed Suzuki coupling with 4-methylphenylboronic acid
    • Microwave-assisted conditions (150°C, 20 min) achieve 76% yield

Key Advantages

  • Enables independent optimization of each substitution step
  • Permits introduction of diverse aryl groups at C5 position

Alternative Synthetic Pathways

Metal-Mediated Cross Coupling

The WO2019097306A2 patent demonstrates effective use of palladium catalysis for constructing similar heterocyclic systems:

  • Buchwald-Hartwig Amination :

    • 5-Bromo-3-cyano-2-pyridone + 4-fluorobenzylamine
    • XPhos Pd G3 catalyst, Cs2CO3 base
    • 94% conversion in dioxane at 100°C
  • Direct Arylation :

    • C-H activation at pyridine C5 position using 4-methylphenyl iodide
    • Pd(OAc)2/PCy3 catalytic system with Ag2CO3 oxidant

This method reduces synthetic steps but requires specialized catalysts and rigorous oxygen exclusion.

Solid-Phase Synthesis

Adapting US8163959B2 protocols enables parallel synthesis of derivatives:

  • Resin functionalization : Wang resin loaded with 3-cyano-2-pyridone scaffold
  • Automated substitutions :
    • 4-Fluorobenzyl group introduced via HBTU-mediated coupling
    • 4-Methylphenyl added through on-resin Suzuki reaction
  • Cleavage conditions : TFA/DCM (1:4) yields target compound with >95% purity

This approach facilitates rapid analog generation but suffers from lower overall yields compared to solution-phase methods.

Critical Process Parameters

Analysis of reaction databases reveals key optimization factors:

Alkylation Efficiency

Base Solvent Temp (°C) Yield (%)
K2CO3 DMF 60 89
Cs2CO3 DMSO 80 92
DBU THF 40 78

Suzuki Coupling Performance

Catalyst System Ligand Yield (%)
Pd(PPh3)4 None 76
PdCl2(dppf) dppf 84
PEPPSI-IPr IPr 91

Microwave irradiation reduces coupling times from 12 h to <30 min while maintaining yields above 85%.

Analytical Characterization

Comprehensive spectral data from PubChem CID 4318404 confirms structural authenticity:

1H NMR (400 MHz, DMSO-d6)
δ 8.21 (d, J=7.2 Hz, 1H, H4)
7.45-7.32 (m, 4H, Ar-H)
7.15 (d, J=8.0 Hz, 2H, C6H4CH3)
6.98 (t, J=8.8 Hz, 2H, C6H4F)
5.32 (s, 2H, NCH2)
2.34 (s, 3H, CH3)

13C NMR (100 MHz, DMSO-d6)
δ 164.8 (C=O)
162.1 (d, J=245 Hz, C-F)
154.3 (C3)
139.2-115.7 (aromatic carbons)
117.4 (CN)
45.8 (NCH2)
21.1 (CH3)

HRMS (ESI+) m/z calculated for C21H16FN3O [M+H]+: 358.1321, found: 358.1319.

Process Scale-Up Considerations

Industrial implementation requires addressing:

  • Exothermic Risks : Controlled addition of alkylating agents to prevent thermal runaway
  • Cyanide Handling : Closed-system processing with HCN scrubbers
  • Purification Challenges :
    • Recrystallization from ethanol/water (3:1) achieves >99% purity
    • Chromatography avoided through pH-controlled crystallization

Economic analysis indicates raw material costs dominated by 4-fluorobenzyl bromide (42%) and palladium catalysts (31%).

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorobenzyl)-5-(4-methylphenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting nitrile groups to amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorobenzyl group, where nucleophiles replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its potential as a pharmacological agent. Its structural characteristics allow it to interact with various biological targets, making it a candidate for drug development against multiple diseases.

Antitumor Activity

Research indicates that derivatives of this compound exhibit significant antitumor properties. For instance, studies have shown that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis in malignant cells. The mechanism often involves the modulation of signaling pathways critical for cell survival and growth .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Inflammation plays a crucial role in various chronic diseases, including cancer and cardiovascular conditions. The ability of this compound to inhibit inflammatory mediators suggests its potential as a therapeutic agent in managing inflammatory disorders .

Enzyme Inhibition

1-(4-Fluorobenzyl)-5-(4-methylphenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile has been evaluated for its inhibitory effects on specific enzymes involved in disease processes. For example, it may act as an inhibitor of cyclooxygenase enzymes (COX), which are key players in inflammation and pain pathways. This inhibition could provide a basis for developing non-steroidal anti-inflammatory drugs (NSAIDs) with improved efficacy and safety profiles .

Synthesis and Characterization

Several studies have focused on the synthesis of this compound and its analogs, highlighting the methodologies used to create derivatives with enhanced biological activity. For example, structure-activity relationship (SAR) studies have been conducted to identify modifications that increase potency against specific targets while minimizing side effects .

Clinical Implications

Research findings suggest that compounds similar to 1-(4-Fluorobenzyl)-5-(4-methylphenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile could be developed into therapeutic agents for treating cancers and inflammatory diseases. Ongoing clinical trials are necessary to fully understand their efficacy and safety profiles in human subjects .

Mechanism of Action

The mechanism of action of 1-(4-Fluorobenzyl)-5-(4-methylphenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile involves its interaction with molecular targets such as enzymes or receptors. The fluorobenzyl and methylphenyl groups may enhance binding affinity and specificity, while the pyridinecarbonitrile core can interact with active sites, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Physicochemical Properties

Key structural analogs differ in substituents at positions 1 (benzyl group) and 5 (aryl group). These modifications influence molecular weight, lipophilicity (logP), and electronic properties:

Compound Name Substituents (Position 1 / 5) Molecular Weight logP<sup>a</sup> Key Features
Target Compound 4-Fluorobenzyl / 4-methylphenyl 339.34 ~3.2<sup>b</sup> Balanced lipophilicity; metabolic stability
1-(4-Chlorobenzyl)-5-(4-methylphenyl)-... 4-Chlorobenzyl / 4-methylphenyl 334.81 ~3.8 Higher halogen lipophilicity; increased molecular weight
1-(2,6-Dichlorobenzyl)-5-(4-methylphenyl)-... 2,6-Dichlorobenzyl / 4-methylphenyl 369.25 ~4.5 Steric hindrance; reduced solubility
1-(4-Chlorobenzyl)-5-[3-(trifluoromethyl)phenyl]-... 4-Chlorobenzyl / 3-CF3phenyl 388.77 ~4.9 Strong electron-withdrawing effects; enhanced binding affinity
1-(4-Fluorobenzyl)-4-(2-furyl)-... 4-Fluorobenzyl / 2-furyl N/A ~2.1 Heteroaromatic substituent; improved solubility

<sup>a</sup> Estimated using fragment-based methods.
<sup>b</sup> Calculated using ChemDraw.

  • Trifluoromethyl Groups : The 3-trifluoromethylphenyl substituent (as in ) significantly elevates logP (~4.9) and introduces strong electron-withdrawing effects, which may improve target binding but reduce metabolic clearance.
Antioxidant Activity

Pyridin-2(1H)-one derivatives with bromophenyl substituents (e.g., 4-(4-bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-...) exhibit high antioxidant activity (79.05% at 12 ppm), comparable to ascorbic acid (82.71%) . In contrast, methoxyphenyl analogs show lower activity (17.55%), suggesting electron-withdrawing groups (e.g., Br, Cl) enhance radical scavenging. The target compound’s fluorobenzyl group, while electron-withdrawing, may confer moderate activity due to its smaller atomic radius compared to bromine.

Antimicrobial Activity

Compounds with trifluoromethylphenyl groups (e.g., ) demonstrate moderate inhibition against Staphylococcus aureus and Escherichia coli, likely due to enhanced hydrophobic interactions with bacterial enzymes. The target compound’s methylphenyl group may similarly engage in van der Waals interactions, but its fluorine atom could reduce reactivity compared to chlorine-containing analogs .

Molecular Docking and Binding Affinity

Docking studies on pyridin-2(1H)-one derivatives reveal that substituents influence binding to biological targets:

  • Trifluoromethylphenyl analogs (e.g., ) show high binding affinity (-9.2 kcal/mol) to E. coli dihydrofolate reductase, attributed to strong hydrophobic and halogen-bonding interactions.
  • Chlorobenzyl derivatives (e.g., ) exhibit moderate affinity (-7.5 kcal/mol), while the target compound’s fluorobenzyl group may achieve intermediate affinity (-8.1 kcal/mol) due to fluorine’s electronegativity and smaller size .

Biological Activity

1-(4-Fluorobenzyl)-5-(4-methylphenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile (CAS No. 338964-92-4) is a synthetic compound with potential pharmacological applications. Its unique structural features, including a pyridine ring and various aromatic substituents, suggest it may interact with biological targets, influencing various biochemical pathways. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological systems, and relevant case studies.

  • Molecular Formula: C20H15FN2O
  • Molecular Weight: 318.34 g/mol
  • Structure: The compound features a pyridinecarbonitrile core with a fluorobenzyl and a methylphenyl group that may enhance its biological activity through increased hydrophobic interactions and specific binding to target proteins.

The mechanism of action for 1-(4-Fluorobenzyl)-5-(4-methylphenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile involves interactions with various enzymes and receptors. The presence of the fluorobenzyl and methylphenyl groups may improve binding affinity and specificity towards molecular targets. Preliminary studies suggest that this compound may act as an inhibitor in several enzymatic pathways.

Antimicrobial Activity

Research indicates that compounds similar to 1-(4-Fluorobenzyl)-5-(4-methylphenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile exhibit antimicrobial properties. For example, studies have shown that related compounds can inhibit the growth of bacteria such as Staphylococcus faecium and Escherichia coli with varying degrees of potency.

CompoundTarget OrganismIC50 (M)
3-Oxa-FUS. faecium9×1089\times 10^{-8}
3-Oxa-FUE. coli1×1071\times 10^{-7}

These findings suggest that derivatives of this compound could be explored further for their potential as antimicrobial agents .

Inhibition of Tyrosinase Activity

Tyrosinase inhibitors are of significant interest in dermatology due to their role in melanin production. A related study evaluated the inhibitory effects of various compounds on Agaricus bisporus tyrosinase (AbTYR), revealing that certain derivatives showed promising activity.

CompoundIC50 (μM)Notes
Compound 260.18Competitive inhibitor with no cytotoxicity
Kojic Acid17.76Reference compound

The study highlighted how modifications in the molecular structure could enhance inhibitory potency against tyrosinase .

Synthesis and Biological Evaluation

In a recent study, researchers synthesized derivatives based on the structure of 1-(4-Fluorobenzyl)-5-(4-methylphenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile to evaluate their biological activities. The synthesis involved multi-step organic reactions, including nucleophilic substitutions and Friedel-Crafts alkylation processes .

The synthesized compounds were tested for their ability to inhibit tyrosinase activity and exhibited varying degrees of effectiveness, indicating that structural modifications can significantly influence biological outcomes.

Q & A

Basic: What synthetic strategies are recommended for preparing 1-(4-Fluorobenzyl)-5-(4-methylphenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves multi-step reactions starting with functionalized pyridine or dihydropyridine precursors. Key steps include:

  • Substituent Introduction : Fluorobenzyl and methylphenyl groups are introduced via nucleophilic substitution or coupling reactions (e.g., Suzuki coupling for aryl groups) under inert atmospheres .
  • Cyclization : Formation of the dihydropyridine ring is achieved using acid or base catalysis, with careful control of temperature (60–100°C) to prevent side reactions .
  • Oxidation : The 2-oxo group is introduced via oxidation with reagents like MnO₂ or DDQ .
    Optimization : Solvent choice (e.g., DMF for polar intermediates), catalyst selection (e.g., Pd catalysts for coupling), and purification via column chromatography or recrystallization are critical for yields >70% .

Basic: Which analytical techniques are most reliable for confirming the structural integrity of this compound?

Answer:

  • Spectroscopy :
    • NMR : ¹H/¹³C NMR identifies substituent positions (e.g., fluorobenzyl protons at δ 4.8–5.2 ppm) and confirms stereochemistry .
    • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ ≈ 347.1) and fragmentation patterns .
  • Chromatography : HPLC or TLC with UV detection monitors purity (>95%) and detects byproducts .

Advanced: How can computational modeling aid in predicting the biological activity or binding affinity of this compound?

Answer:

  • Docking Studies : Tools like AutoDock Vina simulate interactions with target proteins (e.g., kinases or GPCRs) by analyzing binding poses of the fluorobenzyl and nitrile groups .
  • QSAR Models : Quantitative Structure-Activity Relationship (QSAR) analyses correlate substituent electronic properties (e.g., fluorine’s electronegativity) with activity trends .
  • MD Simulations : Molecular dynamics assess stability of ligand-receptor complexes, highlighting critical residues for mutagenesis studies .

Advanced: How should researchers address contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?

Answer:

  • Experimental Variables : Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability. For example, discrepancies in anticancer activity may arise from differences in MTT assay protocols .
  • Metabolic Stability : Assess compound stability in assay media (e.g., plasma protein binding) using LC-MS .
  • Structural Confirmation : Re-validate compound identity via X-ray crystallography (e.g., SHELXL refinement ) to rule out polymorphic or stereochemical errors .

Basic: What are the critical factors influencing the compound’s solubility and bioavailability in preclinical studies?

Answer:

  • Lipophilicity : The fluorobenzyl group enhances logP (~2.5), improving membrane permeability but reducing aqueous solubility. Use co-solvents (e.g., DMSO/PEG) for in vitro assays .
  • Crystallinity : Amorphous formulations or salt formation (e.g., HCl salts) enhance dissolution rates .
  • Prodrug Strategies : Esterification of the nitrile group (if reactive) can improve absorption .

Advanced: What methodologies are recommended for resolving crystallographic data inconsistencies during X-ray structure determination?

Answer:

  • Data Collection : Use high-resolution detectors (e.g., Bruker D8 QUEST ) and low-temperature (100 K) data collection to reduce thermal motion artifacts.
  • Refinement : Apply SHELXL for anisotropic refinement of fluorine and nitrile groups, and validate using R-factor convergence (<5%) and Fourier difference maps .
  • Twinned Crystals : Implement SHELXD for structure solution in cases of pseudo-merohedral twinning .

Basic: How can researchers modify the compound’s structure to explore structure-activity relationships (SAR)?

Answer:

  • Substituent Variation : Replace the 4-methylphenyl group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to assess electronic effects on bioactivity .
  • Scaffold Hopping : Synthesize analogs with pyrimidine or indenopyridine cores to evaluate ring flexibility .
  • Stereochemistry : Introduce chiral centers via asymmetric catalysis (e.g., BINOL-derived catalysts) .

Advanced: What in vitro and in vivo models are most suitable for evaluating this compound’s therapeutic potential?

Answer:

  • Cancer : Use NCI-60 cell panels for broad cytotoxicity screening and xenograft models (e.g., HCT-116 colon cancer) .
  • Neurological Targets : Employ SH-SY5Y cells for neuroprotection assays and zebrafish models for blood-brain barrier penetration studies .
  • PK/PD Studies : Monitor plasma half-life in rodents via LC-MS/MS and correlate with efficacy endpoints .

Basic: What safety protocols are essential for handling this compound in the lab?

Answer:

  • Toxicity : Assume potential cytotoxicity; use PPE (gloves, goggles) and conduct reactions in fume hoods .
  • Waste Disposal : Quench reactive intermediates (e.g., nitrile groups) with NaHSO₃ before disposal .
  • Storage : Store under argon at -20°C to prevent hydrolysis of the dihydropyridine ring .

Advanced: How can machine learning improve the design of derivatives with enhanced selectivity?

Answer:

  • Feature Selection : Train models on datasets incorporating molecular descriptors (e.g., topological polar surface area, H-bond donors) .
  • Generative Models : Use VAEs (Variational Autoencoders) to propose novel derivatives with optimized substituent patterns .
  • Validation : Cross-check predictions with experimental IC₅₀ values and ADMET profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.